2-Isobutoxypyridine-3-boronic acid
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Overview
Description
2-Isobutoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and an isobutoxy group is attached to the second position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Isobutoxypyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of the pyridine ring using iridium or rhodium catalysts.
[4+2] Cycloadditions:
Chemical Reactions Analysis
2-Isobutoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Substitution Reactions: The pyridine ring can undergo substitution reactions, where the isobutoxy group or other substituents can be replaced with different functional groups.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically biaryl compounds, boronic esters, and substituted pyridines .
Scientific Research Applications
2-Isobutoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isobutoxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Isobutoxypyridine-3-boronic acid can be compared with other pyridinylboronic acids, such as:
3-Pyridinylboronic Acid: This compound has the boronic acid group attached directly to the pyridine ring without any additional substituents.
2-Methoxypyridine-3-boronic Acid: Similar to this compound, but with a methoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in its isobutoxy group, which can influence its reactivity and the types of reactions it can undergo compared to other similar compounds .
Properties
IUPAC Name |
[2-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPOWUYMVMJUSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681882 |
Source
|
Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-95-4 |
Source
|
Record name | B-[2-(2-Methylpropoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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